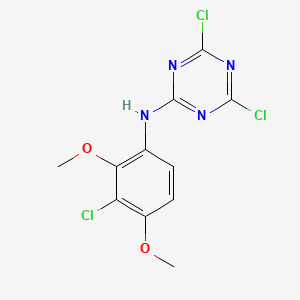
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- is a derivative of the triazine family, known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chlorine and a chlorodimethoxyphenyl group, which imparts unique chemical properties.
準備方法
The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- typically involves the reaction of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents like acetone and bases such as sodium hydroxide. Microwave irradiation has been employed to enhance the reaction efficiency, resulting in higher yields and purity .
化学反応の分析
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired products.
Hydrogen Bonding: The presence of amine groups allows for hydrogen bonding, influencing its reactivity and interactions with other molecules.
科学的研究の応用
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- has been extensively studied for its antimicrobial, antimalarial, and anticancer properties . It is used in the synthesis of various biologically active molecules and polymers. In the field of medicine, it has shown potential as a therapeutic agent against multidrug-resistant bacterial strains .
作用機序
The compound exerts its effects primarily through the inhibition of key enzymes and disruption of cellular processes. The triazine ring interacts with molecular targets, leading to the inhibition of DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar compounds include other triazine derivatives such as 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- and 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(4-methoxyphenyl)- . Compared to these, 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- exhibits unique properties due to the presence of the chlorodimethoxyphenyl group, which enhances its reactivity and biological activity.
特性
CAS番号 |
34178-08-0 |
|---|---|
分子式 |
C11H9Cl3N4O2 |
分子量 |
335.6 g/mol |
IUPAC名 |
4,6-dichloro-N-(3-chloro-2,4-dimethoxyphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H9Cl3N4O2/c1-19-6-4-3-5(8(20-2)7(6)12)15-11-17-9(13)16-10(14)18-11/h3-4H,1-2H3,(H,15,16,17,18) |
InChIキー |
DOEMKQCAVAETFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


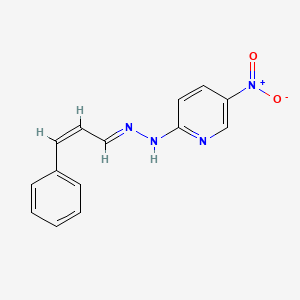
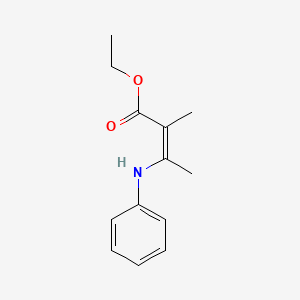
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
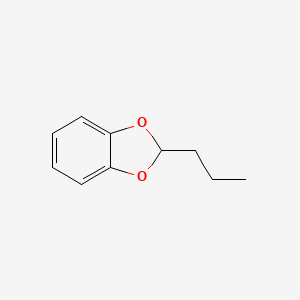
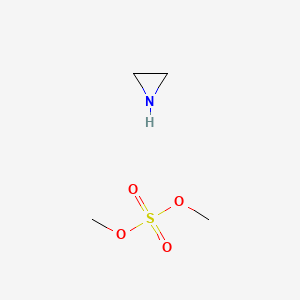
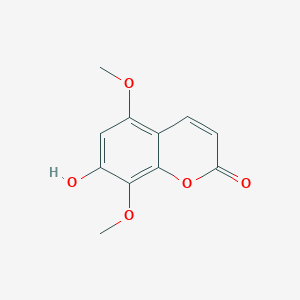
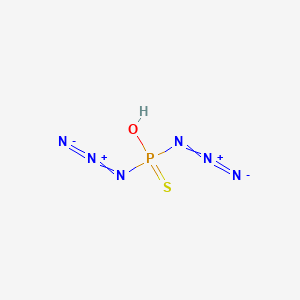
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
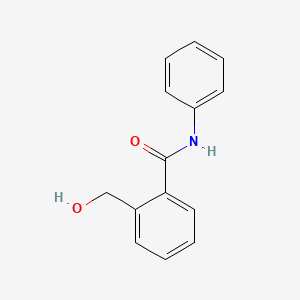
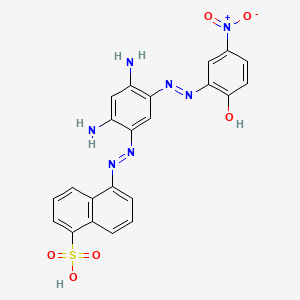
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
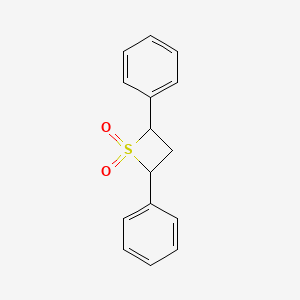
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)

